Dehydroequol diacetate
Overview
Description
Dehydroequol diacetate is a synthetic derivative of dehydroequol, which is a metabolite of daidzein, a phytoestrogen found in soybeans. This compound has garnered attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydroequol diacetate typically involves the acetylation of dehydroequol. The process generally includes the reaction of dehydroequol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Dehydroequol diacetate undergoes various chemical reactions, including:
Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in an organic solvent under mild heating conditions.
Reduction: Sodium borohydride in an alcohol solvent at room temperature.
Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Dehydroequol diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and its role as a phytoestrogen.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of environmentally friendly materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of dehydroequol diacetate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of estrogen receptors, particularly estrogen receptor beta. This modulation can influence various cellular processes, including gene expression and cell proliferation . Additionally, this compound may interact with other molecular pathways, such as those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Dehydroequol: The parent compound from which dehydroequol diacetate is derived.
Hydroxyequols: Hydroxylated derivatives of equol that exhibit similar biological activities.
Phenoxodiol: A synthetic analogue of dehydroequol with potential anticancer properties.
Uniqueness: this compound is unique due to its specific acetylated structure, which can influence its biological activity and chemical reactivity. Compared to its parent compound, dehydroequol, and other similar compounds like hydroxyequols and phenoxodiol, this compound may offer distinct advantages in terms of stability, solubility, and therapeutic potential .
Properties
IUPAC Name |
[4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSTXUZPCGRBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432371 | |
Record name | Dehydroequol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81267-66-5 | |
Record name | 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-, 7-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81267-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroequol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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